2-Acetyl-6-hydroxyisonicotinonitrile
Description
2-Acetyl-6-hydroxyisonicotinonitrile is a pyridine derivative characterized by a nitrile group at position 4 (isonicotinonitrile backbone), an acetyl group (-COCH₃) at position 2, and a hydroxyl (-OH) substituent at position 4. This compound’s unique electronic and steric profile arises from the electron-withdrawing acetyl and nitrile groups and the hydrogen-bond-capable hydroxyl group.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-acetyl-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)7-2-6(4-9)3-8(12)10-7/h2-3H,1H3,(H,10,12) |
InChI Key |
STIYRYLPIBFUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-hydroxyisonicotinonitrile typically involves the acetylation of 6-hydroxyisonicotinonitrile. One common method includes the reaction of 6-hydroxyisonicotinonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for 2-Acetyl-6-hydroxyisonicotinonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-hydroxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-Acetyl-6-oxoisonicotinonitrile.
Reduction: 2-Acetyl-6-hydroxyisonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore for developing new drugs, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Acetyl-6-hydroxyisonicotinonitrile with its closest analogs, focusing on substituent effects, similarity scores, and inferred properties. Data is derived from structural databases and recent reports (Table 1) .
Table 1: Key Structural Analogs and Similarity Metrics
| Compound Name | CAS Number | Substituents (Position 2 / 6) | Similarity Score | Key Inferred Properties |
|---|---|---|---|---|
| 2-Acetyl-6-hydroxyisonicotinonitrile | Not provided | Acetyl / Hydroxy | Reference | High polarity, H-bond donor/acceptor |
| 2-Amino-6-chloroisonicotinonitrile | 52471-07-5 | Amino / Chloro | 0.77 | Enhanced basicity, lower solubility |
| 2-Amino-6-chloronicotinonitrile | 5350-93-6 | Amino / Chloro | 0.75 | Reactive towards nucleophiles |
| A175662 | 5193-03-3 | Undisclosed | 0.87 | Likely high structural overlap |
| A612952 | 52413-76-0 | Undisclosed | 0.73 | Moderate electronic differences |
Key Comparison Points:
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing vs.
- Hydrogen Bonding: The hydroxyl group at position 6 enhances solubility in polar solvents compared to chloro-substituted analogs (e.g., 2-Amino-6-chloronicotinonitrile), which lack H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
